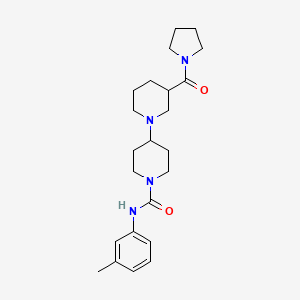
N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide involves its interaction with various molecular targets in the body. It has been found to bind to the mu-opioid receptor, which is responsible for the regulation of pain perception. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Furthermore, it has been found to exhibit cytotoxic activity against cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain perception and inflammation in animal models. Additionally, it has been found to exhibit cytotoxic activity against various cancer cell lines. Furthermore, it has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide in lab experiments include its potent pharmacological activity, low toxicity, and well-defined mechanism of action. Additionally, it has been found to exhibit promising activity in various disease models. However, the limitations of using this compound in lab experiments include its high cost of synthesis, limited availability, and potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide. These include the investigation of its potential use in the treatment of various diseases such as cancer, neurological disorders, and chronic pain. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets for its activity. Furthermore, the development of more efficient and cost-effective methods for the synthesis of this compound is needed to facilitate its use in future research.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide involves the reaction of 1,4'-bipiperidine-1-carboxylic acid with N-(3-methylphenyl)-N-(pyrrolidin-1-yl)carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through the addition of a suitable solvent and purification steps.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit promising activity as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-18-6-4-8-20(16-18)24-23(29)26-14-9-21(10-15-26)27-13-5-7-19(17-27)22(28)25-11-2-3-12-25/h4,6,8,16,19,21H,2-3,5,7,9-15,17H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLSBRJWQRCXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

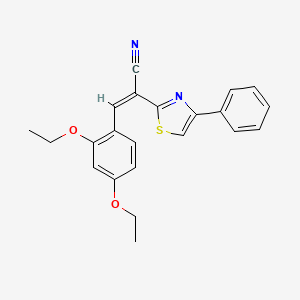
![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
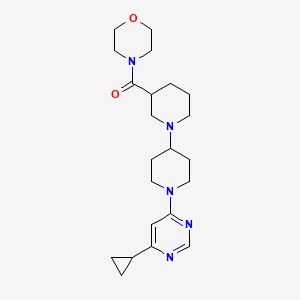
![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)
![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5324291.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5324317.png)
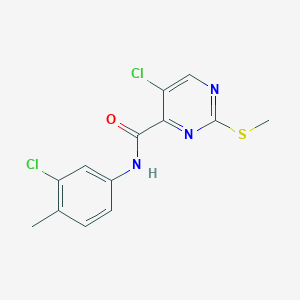
![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
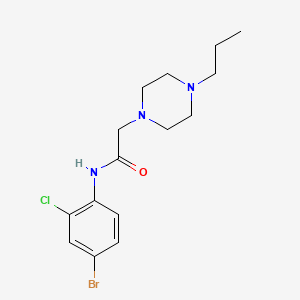
![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)